N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a complex organic compound that features a benzoxazole ring fused with a phenyl ring. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and an aldehyde under reflux conditions . The phenyl ring is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce nitro groups to amines.
Substitution: Common in modifying the benzoxazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide
- N-[3-(benzimidazol-2-ylamino)phenyl]-4-methylbenzamide
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide stands out due to its unique combination of a benzoxazole ring and a sulfamoyl group, which imparts distinct photophysical and biological properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or biological activities.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c1-29(17-21-5-4-16-33-21)35(31,32)22-14-10-18(11-15-22)25(30)27-20-12-8-19(9-13-20)26-28-23-6-2-3-7-24(23)34-26/h2-3,6-15,21H,4-5,16-17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBGGALCMRCQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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